![molecular formula C31H23N3O B2899414 N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide CAS No. 337502-07-5](/img/structure/B2899414.png)
N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide
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Overview
Description
“N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide” is a compound that belongs to the class of imidazole-based compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-based compounds, including “N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide”, has been reported in the literature . The syntheses involve the use of precursors and the application of specific chemical reactions .Molecular Structure Analysis
The molecular structure of “N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide” and similar compounds has been characterized through single crystal X-ray diffraction experiments . The electronic structure and charge distribution have further been characterized with the use of Density Functional Theory .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide” include the reaction of precursors with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine .Scientific Research Applications
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
Antibacterial Activity
The derivatives of imidazole show different biological activities such as antibacterial and antimycobacterial activities . A new series of naphtho[2,3-d]imidazoles derivatives have been synthesized and evaluated for their antibacterial activities .
Antifungal Activity
Imidazole-based compounds have been synthesized and evaluated for their antifungal activities .
Anti-inflammatory Activity
Imidazole derivatives also show anti-inflammatory activity .
Antitumor Activity
Imidazole derivatives have been evaluated for antitumor potential against different cancer cell lines .
Antidiabetic Activity
Imidazole derivatives show antidiabetic activity .
Anti-allergic and Antipyretic Activities
Imidazole derivatives have been reported to show anti-allergic and antipyretic activities .
Antiviral and Antioxidant Activities
Imidazole derivatives have been reported to show antiviral and antioxidant activities .
Future Directions
The future directions for the research and development of “N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is of growing interest .
Mechanism of Action
Target of Action
Imidazole-based compounds, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole-based compounds are known for their broad range of chemical and biological properties, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Imidazole-based compounds have been reported to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole-based compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O/c35-31(29(21-9-3-1-4-10-21)22-11-5-2-6-12-22)32-26-17-15-23(16-18-26)30-33-27-19-24-13-7-8-14-25(24)20-28(27)34-30/h1-20,29H,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSSMVVYMGVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC6=CC=CC=C6C=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide |
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